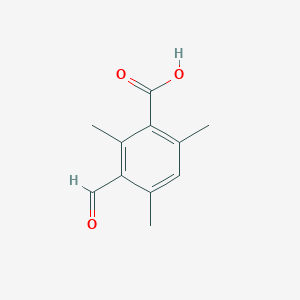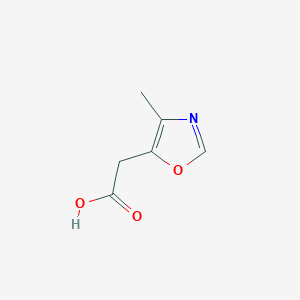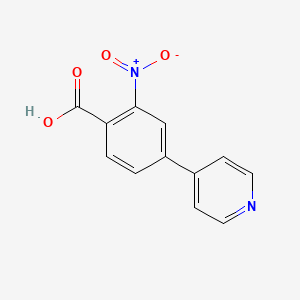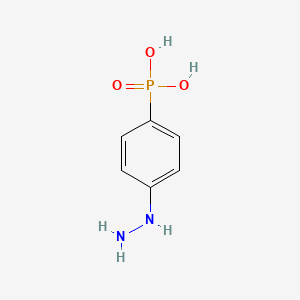
5-Propylnonane
Descripción general
Descripción
5-Propylnonane is an organic compound with the molecular formula C₁₂H₂₆ It is a branched alkane, specifically a derivative of nonane with a propyl group attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylnonane typically involves the Grignard reaction . This method includes the reaction of a Grignard reagent with a suitable carbonyl compound, followed by reduction. For instance, the reaction of hexylmagnesium chloride with 4-methyl-2-pentanone can yield the desired alcohol, which is then dehydrated to form an olefin. The final step involves hydrogenation of the olefin using catalysts such as Pd-C (palladium on carbon) to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Raney-nickel or HNaY zeolite as catalysts in the hydrogenation step is common in industrial settings due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-Propylnonane, like other alkanes, primarily undergoes substitution reactions . These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down larger molecules into smaller ones, often in the presence of a catalyst.
Common Reagents and Conditions
Halogenation: Requires halogens (Cl₂, Br₂) and UV light.
Combustion: Requires oxygen (O₂) and an ignition source.
Cracking: Often performed at high temperatures with catalysts such as zeolites.
Major Products Formed
Halogenation: Produces haloalkanes (e.g., 5-chlorononane).
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
Cracking: Produces smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
5-Propylnonane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a fuel additive to improve the performance of gasoline and diesel fuels.
Mecanismo De Acción
The mechanism of action of 5-Propylnonane in various applications is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In industrial applications, its role as a fuel additive involves improving the combustion efficiency and reducing engine knocking.
Comparación Con Compuestos Similares
Similar Compounds
Nonane: A straight-chain alkane with the formula C₉H₂₀.
2-Methylpentane: A branched alkane with the formula C₆H₁₄.
3-Ethyloctane: A branched alkane with the formula C₁₀H₂₂.
Uniqueness
5-Propylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its boiling point and melting point may differ from those of its straight-chain and differently branched isomers. This uniqueness makes it valuable in studies of structure-property relationships in hydrocarbons .
Propiedades
IUPAC Name |
5-propylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-7-10-12(9-6-3)11-8-5-2/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSSTRAYNPQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335166 | |
| Record name | 5-Propylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-35-6 | |
| Record name | 5-Propylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)

